Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-4a-(3,4-diaminophenyl)-6,8-dimethyl-
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Overview
Description
Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-4a-(3,4-diaminophenyl)-6,8-dimethyl-: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-4a-(3,4-diaminophenyl)-6,8-dimethyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyrimido-triazine core, followed by the introduction of the diamino and dimethyl substituents. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions. This includes maintaining specific temperatures, pressures, and pH levels to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-4a-(3,4-diaminophenyl)-6,8-dimethyl-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-4a-(3,4-diaminophenyl)-6,8-dimethyl-: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimido(5,4-e)-1,2,4-triazine derivatives: Compounds with similar core structures but different substituents.
Triazine-based compounds: Other compounds containing the triazine ring system.
Uniqueness
Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-4a-(3,4-diaminophenyl)-6,8-dimethyl-: is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
113458-67-6 |
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Molecular Formula |
C13H15N7O3 |
Molecular Weight |
317.30 g/mol |
IUPAC Name |
4a-(3,4-diaminophenyl)-6,8-dimethyl-2,4-dihydropyrimido[5,4-e][1,2,4]triazine-3,5,7-trione |
InChI |
InChI=1S/C13H15N7O3/c1-19-9-13(16-11(22)18-17-9,10(21)20(2)12(19)23)6-3-4-7(14)8(15)5-6/h3-5H,14-15H2,1-2H3,(H2,16,18,22) |
InChI Key |
SNHBMGKKZPZLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NNC(=O)NC2(C(=O)N(C1=O)C)C3=CC(=C(C=C3)N)N |
Origin of Product |
United States |
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